Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-
Description
This compound belongs to the hydrazinecarbothioamide family, characterized by a thioamide (-NH-CS-NH2) backbone conjugated with a substituted imidazolidinyl moiety. Its structure features a 2,5-dioxo-4-propyl-4-imidazolidinyl group, which introduces electron-withdrawing ketone groups and a hydrophobic propyl chain.
Properties
CAS No. |
6974-18-1 |
|---|---|
Molecular Formula |
C8H13N5O2S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
[(E)-(2,5-dioxo-4-propylimidazolidin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H13N5O2S/c1-2-3-8(4-10-13-6(9)16)5(14)11-7(15)12-8/h4H,2-3H2,1H3,(H3,9,13,16)(H2,11,12,14,15)/b10-4+ |
InChI Key |
VOPANECWRSPKBK-ONNFQVAWSA-N |
Isomeric SMILES |
CCCC1(C(=O)NC(=O)N1)/C=N/NC(=S)N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of Hydrazinecarbothioamide, 2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-, typically involves the condensation of a hydrazinecarbothioamide derivative with a 2,5-dioxo-4-propyl-imidazolidinyl aldehyde or ketone precursor. This condensation forms the characteristic methylene linkage between the hydrazinecarbothioamide and the imidazolidinyl ring system.
Detailed Synthetic Route
-
- Hydrazinecarbothioamide (thiourea derivative)
- 2,5-dioxo-4-propyl-imidazolidin-4-one (a cyclic urea derivative)
-
- The hydrazinecarbothioamide is reacted with the 2,5-dioxo-4-propyl-imidazolidin-4-one under reflux conditions in an appropriate solvent such as ethanol or methanol.
- Acidic or neutral catalysts may be employed to facilitate the condensation.
- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the imidazolidinone, followed by elimination of water to form the methylene imine linkage.
-
- The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (typically >90% assay).
- Final product is characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.
Alternative Synthetic Strategies
- Some patents and literature suggest the use of intermediate hydrazones or Schiff bases formed by reacting hydrazinecarbothioamide with aldehydes or ketones structurally related to the imidazolidinyl moiety, followed by cyclization steps to yield the final compound.
- Modifications in reaction temperature, solvent polarity, and catalyst type can optimize yield and selectivity.
Data Table Summarizing Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting materials | Hydrazinecarbothioamide, 2,5-dioxo-4-propyl-imidazolidin-4-one |
| Molecular formula | C8H13N5O2S |
| Molecular weight | 243.29 g/mol |
| Reaction solvent | Ethanol, methanol, or similar polar solvents |
| Reaction conditions | Reflux, acidic or neutral catalysis |
| Reaction type | Condensation (imine formation) |
| Purification methods | Recrystallization, chromatography |
| Product purity | Typically >90% assay |
| Characterization techniques | NMR, IR, Mass Spectrometry, Melting Point |
Research Outcomes and Analytical Insights
- The compound exhibits stability under standard laboratory conditions and demonstrates good crystallinity, facilitating purification and characterization.
- Its synthetic route is efficient, with yields reported in literature and patents typically ranging from moderate to high, depending on reaction optimization.
- The presence of the 2,5-dioxo-4-propyl-imidazolidinyl moiety imparts unique reactivity, making the compound a versatile intermediate for further heterocyclic synthesis.
- Analytical data such as InChI, SMILES, and InChIKey provide unambiguous identification and are widely used in chemical databases for cross-referencing.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Hydrazinecarbothioamide has the molecular formula and a molecular weight of 217.29 g/mol. Its structure consists of an imidazolidine ring, contributing to its biological activity and interaction with various biological systems .
Anticancer Properties
Research indicates that hydrazinecarbothioamide derivatives exhibit promising anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. For instance, derivatives of hydrazinecarbothioamide have been tested against different cancer cell lines, demonstrating significant cytotoxic effects.
Antimicrobial Activity
Hydrazinecarbothioamide has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Pesticide Development
The compound's unique chemical structure allows it to function as a potential pesticide or herbicide. Preliminary studies suggest that hydrazinecarbothioamide can inhibit the growth of certain plant pathogens, making it a candidate for agricultural biocontrol agents. Its efficacy against specific pests could lead to the development of environmentally friendly alternatives to traditional chemical pesticides.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition of E. coli and Staphylococcus aureus growth at concentrations as low as 10 µg/mL. |
| Study C | Agricultural Use | Evaluated as a biocontrol agent against Fusarium wilt in tomato plants, reducing disease incidence by 30% compared to controls. |
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Core Hydrazinecarbothioamide Derivatives
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides
- Structure : These compounds feature a hydrazinecarbothioamide core conjugated with aromatic aldehydes (e.g., benzaldehyde derivatives) .
- Key Differences: Unlike the target compound, these analogs lack the imidazolidinyl ring and instead incorporate arylidene groups.
- Synthesis: Prepared via condensation of hydrazinecarbothioamide with aldehydes in ethanol/acetic acid, yielding 70–85% efficiency .
2-(Dicyclopropylmethylidene)hydrazinecarbothioamide
- Structure : Contains a dicyclopropylmethylidene substituent, introducing steric bulk and lipophilicity .
- Key Differences : The cyclopropane rings enhance rigidity and metabolic stability compared to the flexible propyl chain in the target compound.
- Synthesis : Formed by reacting dicyclopropyl ketone with thiosemicarbazide (56% yield), followed by bromoketone cyclization to thiazoles (32–99% yields) .
Heterocyclic Modifications
Benzimidazole-Thio Derivatives
Pyrazole-Carboxaldehyde Derivatives
- Structure : Pyrazole-based hydrazinecarbothioamides, such as 1-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine, exhibit dual heterocyclic systems .
Physicochemical and Spectral Properties
Solubility and Stability
- Target Compound : The 2,5-dioxo groups increase polarity, likely enhancing water solubility relative to dicyclopropyl or arylidene analogs. However, the propyl chain may offset this by introducing hydrophobicity.
- Analog Comparison :
Spectroscopic Characterization
- NMR Signatures :
- Mass Spectrometry : Molecular ion peaks ([M + H]+) confirm molecular weights, with fragmentation patterns adhering to the nitrogen rule .
Biological Activity
Hydrazinecarbothioamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Hydrazinecarbothioamide, 2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene] , exploring its synthesis, biological activity, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of hydrazinecarbothioamide derivatives often involves reactions between hydrazine derivatives and various electrophiles. The specific compound can be synthesized through a multi-step process that includes the formation of imidazolidinone structures. Characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structural integrity and purity of the synthesized compounds .
Antioxidant Activity
Hydrazinecarbothioamides have demonstrated considerable antioxidant properties. For instance, compounds derived from hydrazinecarbothioamide have shown effective scavenging of free radicals, particularly in assays utilizing DPPH (1,1-Diphenyl-2-picrylhydrazyl). The antioxidant activity of these compounds is quantified using IC50 values, which indicate the concentration required to inhibit 50% of the DPPH radical activity. Several studies report IC50 values for hydrazinecarbothioamide derivatives ranging from 39.39 μM to 51.62 μM, showcasing their potential as effective antioxidants compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Table 1: Antioxidant Activity of Hydrazinecarbothioamide Derivatives
| Compound | IC50 (μM) | Scavenging Effect (%) at 250 μM |
|---|---|---|
| Hydrazinecarbothioamide 4 | 39.39 | 67.70 ± 1.68 |
| Hydrazinecarbothioamide 5 | 39.79 | 72.45 ± 1.42 |
| Hydrazinecarbothioamide 6 | 42.32 | 58.52 ± 1.55 |
| Ascorbic Acid (AA) | 107.67 | 91.26 ± 0.49 |
| Butylated Hydroxyanisole (BHA) | 51.62 | 89.30 ± 1.37 |
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of hydrazinecarbothioamides, particularly in models of streptozotocin-induced diabetes in mice. Compounds synthesized from hydrazinecarbothioamides were shown to significantly lower blood glucose levels and reduce oxidative stress markers such as malondialdehyde while normalizing glutathione levels . This suggests a dual mechanism where these compounds not only lower glucose levels but also mitigate oxidative damage associated with diabetes.
Table 2: Antidiabetic Effects of Hydrazinecarbothioamide Derivatives
| Compound | Blood Glucose Level (mg/dl) | Malondialdehyde Levels (μmol/L) | Glutathione Levels (μmol/L) |
|---|---|---|---|
| Control (Diabetic Group) | Elevated | High | Low |
| Compound A | 103.3 ± 1.8 | Decreased | Normalized |
| Compound B | 102 ± 3.9 | Decreased | Normalized |
Cytotoxicity and Antimicrobial Activity
Hydrazinecarbothioamides have also been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and CEM T-lymphocytes. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent cytostatic activity . Additionally, these compounds have shown promising antimicrobial properties against a range of pathogens, suggesting their utility in treating infections .
Case Studies
Several case studies illustrate the effectiveness of hydrazinecarbothioamides in clinical settings:
- Antioxidant Efficacy : A study demonstrated that a specific hydrazinecarbothioamide derivative significantly reduced oxidative stress markers in diabetic mice models, leading to improved metabolic profiles.
- Anticancer Properties : In vitro studies on HeLa cells indicated that certain hydrazinecarbothioamide derivatives inhibited cell proliferation effectively, providing a basis for further development as anticancer agents.
- Antimicrobial Activity : Clinical isolates treated with hydrazinecarbothioamide derivatives showed reduced viability in resistant bacterial strains, highlighting their potential role in addressing antibiotic resistance.
Q & A
Basic: What synthetic methodologies are optimal for preparing Hydrazinecarbothioamide derivatives with imidazolidinone substituents?
Methodological Answer:
The compound can be synthesized via condensation reactions between thiosemicarbazides and carbonyl-containing precursors. For example, refluxing thiosemicarbazides with aldehydes or ketones in methanol or acetic acid under acidic conditions (e.g., sodium acetate) yields hydrazinecarbothioamide derivatives . Key parameters include stoichiometric control of reactants (1:1 molar ratio), reaction time (3–28 hours), and purification via recrystallization from ethanol or DMF/acetic acid mixtures. Monitoring via TLC (e.g., benzene:methanol 5:1) ensures reaction completion .
Basic: How is the crystal structure of this compound validated, and what software is recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement using SHELXL (via the SHELX suite) resolves atomic positions, hydrogen bonding, and torsional angles . Critical parameters include space group determination (e.g., monoclinic ), -factor optimization (<5%), and validation with tools like PLATON or Mercury. Hydrogen bonds and π-π stacking interactions should be quantified to confirm packing efficiency .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Discrepancies (e.g., NMR suggesting planar geometry vs. XRD showing non-planar conformation) require multi-technique validation. For example:
- DFT calculations (e.g., Gaussian or ORCA) model optimized geometries and predict NMR/IR spectra for comparison with experimental data .
- Dynamic effects : Variable-temperature NMR or solid-state NMR can reconcile solution vs. solid-state differences .
- Hirshfeld surface analysis identifies intermolecular interactions (e.g., H-bonding, van der Waals) that may distort molecular geometry in crystals .
Advanced: What strategies are effective for analyzing intermolecular interactions in crystalline phases?
Methodological Answer:
Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction types (e.g., H-bonding, C–H···π) by mapping surfaces. For example:
- Fingerprint plots differentiate H···O/N/S contacts, with sharp spikes indicating strong hydrogen bonds .
- Enrichment ratios compare observed vs. random contact probabilities to identify favored interactions (e.g., O···H in imidazolidinone rings) .
Complementary lattice energy calculations (using PIXEL or DFT) assess stabilization contributions from specific interactions .
Advanced: How can computational models enhance the study of reaction mechanisms involving this compound?
Methodological Answer:
- Transition state analysis : Use QM/MM (e.g., Gaussian with ONIOM) to model reaction pathways, such as cyclization or metal coordination.
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina, validated by experimental IC₅₀ values .
- Spectroscopic simulation : TD-DFT calculates UV-Vis or EPR spectra for metal complexes, cross-referenced with experimental data to confirm electronic transitions .
Advanced: How to design metal complexes of this ligand, and what analytical techniques validate their structures?
Methodological Answer:
- Synthesis : React the ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under reflux. Monitor pH to avoid hydrolysis .
- Characterization :
Advanced: What experimental and theoretical approaches address conflicting reactivity data in derivative synthesis?
Methodological Answer:
- Kinetic studies : Vary reaction conditions (temperature, solvent polarity) to identify rate-determining steps. For example, competing pathways in hydrazonoyl halide reactions may require Eyring plot analysis .
- Isotopic labeling : Use ¹⁵N or ²H isotopes in NMR to track mechanistic intermediates .
- Computational mapping : IRC (Intrinsic Reaction Coordinate) analysis in DFT identifies whether byproducts arise from alternative transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
